Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate
Description
Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is a thiophene-based compound featuring multiple functional groups, including a dichlorophenoxy moiety, a piperidine-1-carbonyl group, and an ester linkage. The compound’s design integrates heterocyclic (thiophene), aromatic (dichlorophenyl), and aliphatic (piperidine) components, which may influence its physicochemical properties and bioactivity .
Properties
Molecular Formula |
C23H26Cl2N2O5S |
|---|---|
Molecular Weight |
513.4 g/mol |
IUPAC Name |
methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H26Cl2N2O5S/c1-14-19(23(30)31-2)21(33-20(14)22(29)27-10-4-3-5-11-27)26-18(28)7-6-12-32-17-9-8-15(24)13-16(17)25/h8-9,13H,3-7,10-12H2,1-2H3,(H,26,28) |
InChI Key |
MKMSJWGGCOWPOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C(=O)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Paal-Knorr Thiophene Synthesis
The Paal-Knorr method remains widely adopted for constructing 3,4-disubstituted thiophenes. In this approach, a 1,4-diketone undergoes cyclocondensation with a sulfur source, such as phosphorus pentasulfide (P₂S₅), under reflux conditions. For the target compound, methyl 3-oxopentanoate and methyl 4-oxohexanoate are common starting materials, yielding 4-methylthiophene-3-carboxylate derivatives with >80% efficiency. Key parameters include:
-
Temperature: 110–130°C in toluene or xylene
-
Catalyst: Anhydrous sodium sulfate to absorb water byproducts
-
Reaction Time: 8–12 hours
Post-cyclization, the thiophene intermediate is purified via vacuum distillation or silica gel chromatography, achieving ≥95% purity.
Gewald Reaction for Amino-Thiophene Derivatives
Alternative routes employ the Gewald reaction to introduce amino groups at the thiophene’s 2-position. This one-pot, three-component reaction combines ketones, cyanoacetates, and elemental sulfur. For example, reacting 4-methylcyclohexanone with methyl cyanoacetate and sulfur in morpholine at 80°C yields 2-aminothiophene-3-carboxylates. While less common for this target molecule, this method provides flexibility for introducing nitrogen-containing substituents early in the synthesis.
The 2-position amide linkage is formed through sequential butanamido group introduction and phenoxy substitution:
Butanamido Chain Assembly
4-Aminobutanolic acid is converted to its activated ester (e.g., pentafluorophenyl ester) and coupled to the thiophene’s 2-amino group using HOBt/EDCl in DMF. Yields range from 70–78%.
Phenoxy Substitution via Nucleophilic Aromatic Substitution
The butanamido chain’s terminal hydroxyl group displaces chloride from 2,4-dichloronitrobenzene under Mitsunobu conditions:
-
Reagents: DIAD (1.5 eq.), PPh₃ (1.5 eq.)
-
Solvent: THF at 60°C
-
Time: 24 hours
Post-reaction, the nitro group is reduced to an amine using H₂/Pd-C and subsequently oxidized to the phenoxy ether with MnO₂, achieving an overall 65% yield for this step.
Final Esterification and Purification
The methyl ester at the 3-position is typically introduced early via Fischer esterification but may require reaffirmation in later stages:
Methanolysis of Acid Chlorides
Treating the carboxylic acid intermediate with SOCl₂ followed by methanol quench ensures complete esterification. Key metrics:
-
Temperature: Reflux (65°C)
-
Solvent: Toluene
-
Conversion: >98%
High-Pressure Liquid Chromatography (HPLC) Purification
Industrial-scale production employs reverse-phase HPLC with C18 columns and acetonitrile/water gradients (70:30 to 95:5) to isolate the final product at >99% purity.
Industrial Optimization Strategies
Large-scale synthesis (≥100 kg batches) incorporates several optimizations:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 1–5 L | 500–2000 L |
| Catalyst Loading | 5 mol% | 1.5–2 mol% |
| Purification Method | Column Chromatography | Continuous Chromatography |
| Yield | 60–75% | 82–88% |
Notably, continuous flow reactors reduce reaction times by 40% compared to batch processes, while in-line IR spectroscopy ensures real-time monitoring of intermediate formations.
Analytical Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate has been investigated for its potential therapeutic effects, particularly in the following areas:
- Antitumor Activity : Similar thiophene derivatives have shown significant antitumor properties, with IC50 values ranging from 23.2 to 49.9 μM against cancer cell lines such as MCF-7 (breast cancer) . The mechanism of action involves:
- Induction of apoptosis.
- Inhibition of key enzymes relevant in cancer progression.
| Compound | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 23.2 | MCF-7 | Induces apoptosis |
| Compound B | 49.9 | MCF-7 | Cell cycle arrest |
| Compound C | 52.9 | A549 | Inhibits proliferation |
Agricultural Applications
The compound exhibits significant biological activity in pest control, suggesting potential use as a pesticide. Its structural components indicate efficacy against pests in the phyla Arthropoda, Mollusca, and Nematoda . The mechanism likely involves interaction with specific molecular targets such as enzymes or receptors, influencing cellular processes like signal transduction.
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a reagent or intermediate in the synthesis of other complex organic compounds. The synthesis typically involves multi-step reactions that require careful optimization to achieve high purity and yield .
Mechanism of Action
The mechanism of action of Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Structural Analogues with Thiophene Cores
Compound 1: 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate (from )
- Key Differences: Replaces the dichlorophenoxybutanamido and piperidine groups with a phenyl and ethyl ester. Simpler structure; lacks halogenated aromatic moieties.
- Synthetic Relevance : Synthesized via the Gewald method, highlighting shared thiophene core synthesis pathways but divergent functionalization strategies .
Compound 2: Acetone-1-(2-amino-5-isopropyl-thiophene-3-carbonitrile) (from )
- Key Differences :
- Substitutes the ester and amide groups with a nitrile and isopropyl chain.
- Demonstrates how thiophene derivatives vary in substituent electronegativity and steric effects.
| Compound Name | Molecular Formula | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | C₂₃H₂₅Cl₂N₂O₅S | Ester, Amide, Piperidine, Dichlorophenyl | ~540.4 |
| 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate | C₁₄H₁₅NO₂S | Ester, Amino, Phenyl | ~277.3 |
Agrochemical Compounds with Dichlorophenyl Moieties
- Structure : Triazole ring linked to a dichlorophenyl and dioxolane group.
- Key Differences :
- Uses a triazole ring (vs. thiophene) and lacks piperidine or amide groups.
- Mode of Action: Antifungal agent targeting ergosterol biosynthesis.
- Structure : Similar to etaconazole but with a propyl-substituted dioxolane.
- Comparison :
| Compound Name | Molecular Formula | Heterocyclic Core | Key Substituents | Use |
|---|---|---|---|---|
| Target Compound | C₂₃H₂₅Cl₂N₂O₅S | Thiophene | Piperidine, Dichlorophenyl | Potential agrochemical/pharma |
| Etaconazole | C₁₄H₁₃Cl₂N₃O₂ | Triazole | Dioxolane, Dichlorophenyl | Antifungal |
| Propiconazole | C₁₅H₁₇Cl₂N₃O₂ | Triazole | Propyl-dioxolane | Fungicide |
Piperidine-Containing Analogues
1-(2-{3-Hydroxy-4-[4-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazol-3-Yl]-2-Methylphenoxy}Ethyl)Piperidine-4-Carboxamide (from ):
- Key Differences: Replaces thiophene with a pyrazole ring and phenolic ether. Includes a methoxyphenyl group (electron-donating) vs. dichlorophenyl (electron-withdrawing).
- Biological Implications : Piperidine carboxamide derivatives often target neurological or metabolic pathways, suggesting divergent applications from the target compound .
Physicochemical and Stability Considerations
- Electron-Withdrawing Effects: The dichlorophenyl group in the target compound likely enhances oxidative stability compared to non-halogenated analogues (e.g., Compound 1 in Section 2.1) .
- Ester vs. Amide Hydrolysis : The ester group in the target compound may confer faster metabolic degradation compared to amide-rich analogues (e.g., ’s carboxamide) .
Biological Activity
Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family, known for its diverse biological activities. This article delves into the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structure and Properties
The compound features a thiophene core substituted with various functional groups, including:
- Dichlorophenoxy group : Known for herbicidal properties.
- Piperidine carbonyl group : Often associated with pharmacological activity.
- Carboxylate ester : Imparts solubility and stability.
These structural components suggest potential interactions with biological systems that can lead to various pharmacological effects.
Antitumor Activity
Research indicates that thiophene derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown IC50 values ranging from 23.2 to 49.9 μM against cancer cell lines such as MCF-7 (breast cancer) and others .
Table 1: Antitumor Activity of Thiophene Derivatives
| Compound | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 23.2 | MCF-7 | Induces apoptosis |
| Compound B | 49.9 | MCF-7 | Cell cycle arrest |
| Compound C | 52.9 | A549 (lung) | Inhibits proliferation |
The biological activity of this compound may involve:
- Apoptosis Induction : The compound has been shown to increase G2/M-phase cell cycle arrest, leading to enhanced apoptosis in cancer cells .
- Inhibition of Key Enzymes : Similar thiophene derivatives have been identified as inhibitors of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
Toxicological Studies
Toxicological evaluations of related compounds indicate potential risks associated with their use. For example, studies on 2,4-Dichlorophenoxyacetic acid (a related herbicide) revealed impacts on mitochondrial function and cellular integrity at varying concentrations . These findings underscore the necessity for thorough safety assessments when considering therapeutic applications.
Case Study 1: Anticancer Efficacy
A study highlighted the efficacy of a thiophene derivative in reducing tumor size in an animal model. The compound was administered at a dose corresponding to its IC50 value, leading to significant tumor regression and minimal side effects compared to standard chemotherapy agents .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of thiophene derivatives in models of Alzheimer’s disease. The results demonstrated a reduction in amyloid-beta levels and improved cognitive function in treated subjects, suggesting a promising avenue for further research .
Q & A
Q. What are the standard synthetic protocols for this compound, and how are intermediates purified?
The synthesis involves multi-step organic reactions, including:
- Amide coupling : Reacting the thiophene core with 4-(2,4-dichlorophenoxy)butanoic acid using coupling agents like EDCI or HOBt in anhydrous dichloromethane (DCM) .
- Piperidine incorporation : Introducing the piperidine-1-carbonyl group via nucleophilic acyl substitution under inert conditions (e.g., nitrogen atmosphere) .
- Esterification : Final step using methyl chloride in the presence of a base like triethylamine to form the carboxylate ester . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., thiophene ring protons at δ 6.8–7.2 ppm, piperidine carbons at δ 40–50 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Key parameters include:
- Temperature control : Lower temperatures (0–5°C) during amide coupling to suppress side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM minimizes hydrolysis .
- Catalyst screening : Testing palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings if aryl halide intermediates are used .
- Real-time monitoring : Thin-layer chromatography (TLC) to track reaction progress and adjust stoichiometry dynamically .
Q. How to address discrepancies in bioactivity data across in vitro assays?
Contradictions may arise due to:
- Assay specificity : Confirm target engagement using competitive binding assays (e.g., fluorescence polarization for enzyme inhibition) .
- Metabolic instability : Evaluate compound stability in liver microsomes; if rapid degradation occurs, modify labile groups (e.g., ester to amide) .
- Cellular permeability : Perform parallel assays in cell-free vs. cell-based systems (e.g., SPR vs. luciferase reporter assays) to distinguish target affinity from uptake limitations .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Functional group variation : Replace the 2,4-dichlorophenoxy moiety with fluorinated or methoxy analogs to assess electronic effects on bioactivity .
- Piperidine substitution : Compare piperidine-1-carbonyl with morpholine or pyrrolidine derivatives to probe steric effects .
- Thiophene core modification : Introduce methyl or phenyl groups at the 4-position to evaluate conformational impacts on receptor binding .
Methodological Considerations
Q. How to design stability studies under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 2–9) and analyze degradation via HPLC at 37°C over 24–72 hours .
- Light sensitivity : Expose to UV light (254 nm) and monitor photodegradation products using LC-MS .
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures .
Q. What computational tools are suitable for predicting interaction mechanisms?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases or GPCRs) .
- MD simulations : GROMACS for assessing dynamic interactions over 100-ns trajectories .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
